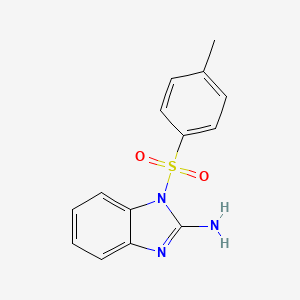

Nodinitib-1

描述

Nodinitib-1, also known as ML130 or CID-1088438, is a potent and selective inhibitor of NOD1 . It selectively inhibits IL-8 production induced by NOD1 ligand . It also inhibits γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .

Molecular Structure Analysis

The molecular formula of Nodinitib-1 is C14H13N3O2S, and its molecular weight is 287.34 . The formal name of the compound is 1-[ (4-methylphenyl)sulfonyl]-1H-benzimidazol-2-amine .Chemical Reactions Analysis

Nodinitib-1 selectively inhibits IL-8 production induced by NOD1 ligand . It also inhibits γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .Physical And Chemical Properties Analysis

Nodinitib-1 is a crystalline solid . It is soluble in DMSO .科学研究应用

Nodinitib-1: A Comprehensive Analysis of Scientific Research Applications

Immunomodulation: Nodinitib-1 has been shown to block phosphorylation and degradation of IκBα and MAPK signaling pathways, which are crucial for immune response modulation. It is suggested to interact directly with NOD1, altering its conformation and suppressing RIP2 trafficking, which is essential for NF-κB induction .

Innate Immune Response: Research indicates that Nodinitib-1 can influence the innate immune responses by modulating the activity of NOD1 receptors and Toll-like receptor 4 (TLR4), which are part of the pattern recognition receptors family .

Hematopoietic Stem Cell Activation: A study has demonstrated that Nodinitib-1 can initiate hematopoietic stem cell (HSPC) numbers similar to vehicle-treated animals, suggesting a role in the regulation of HSPC activation .

Anti-inflammatory Effects: Nodinitib-1 selectively inhibits responses of primary dendritic cells to NOD1 ligand, reducing the cell surface expression of co-stimulatory molecules and inhibiting the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα .

Disease Association Studies: Hereditary polymorphisms in the NOD1 gene, which is targeted by Nodinitib-1, have been associated with various disorders including asthma, inflammatory bowel disease, and multiple sclerosis, highlighting its potential therapeutic applications .

Cytolytic Activity Modulation: The compound has been used in studies to pre-treat peripheral blood mononuclear cells (PBMCs) to modulate their cytolytic activity against certain cancer cells, indicating its potential use in cancer immunotherapy research .

作用机制

Target of Action

Nodinitib-1 is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor . NOD1 is an innate immune receptor that plays a crucial role in the immune response and has been associated with several inflammatory diseases .

Mode of Action

Nodinitib-1 interacts directly with NOD1, altering its conformation and suppressing RIP2 trafficking, a NOD1-binding partner required for NF-κB induction . This interaction inhibits the activation of NOD1, thereby blocking the phosphorylation and degradation of IκBα and MAPK signaling .

Biochemical Pathways

The primary biochemical pathway affected by Nodinitib-1 is the NOD1-Ripk2-NF-kB inflammatory pathway . Nodinitib-1 inhibits this pathway, which is essential for the specification of hematopoietic stem and progenitor cells (HSPCs) . Small Rho GTPases coordinate the activation of this pathway .

Pharmacokinetics

It is known that nodinitib-1 is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Nodinitib-1’s action primarily involve the inhibition of NOD1-induced NF-κB activation . This inhibition blocks the phosphorylation and degradation of IκBα and MAPK signaling, without affecting the Akt survival pathway . As a result, Nodinitib-1 can suppress the immune response mediated by NOD1 .

Action Environment

The action of Nodinitib-1 is influenced by the cellular environment. For instance, in the context of injury and infection, Pattern Recognition Receptors (PRRs) sense Pathogen-Associated Molecular Patterns (PAMPs) to activate Nuclear Factor-kB (NF-kB) and trigger the expression of pro-inflammatory cytokines . Nodinitib-1 can inhibit this process by suppressing NOD1 activation . .

安全和危害

Nodinitib-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers There are several papers that have been published on Nodinitib-1 . These include studies published in Protein Cell and J Exp Clin Cancer Res . These papers could provide more detailed information about the compound and its applications.

属性

IUPAC Name |

1-(4-methylphenyl)sulfonylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFABRWQVPCPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360187 | |

| Record name | ML130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Nodinitib-1 | |

CAS RN |

799264-47-4 | |

| Record name | ML130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

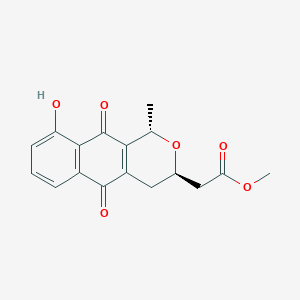

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1677257.png)

![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)

![1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid](/img/structure/B1677259.png)